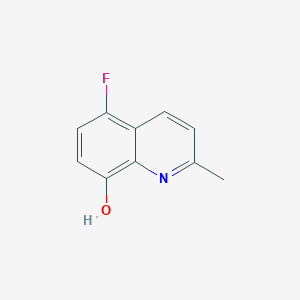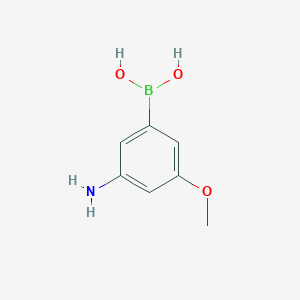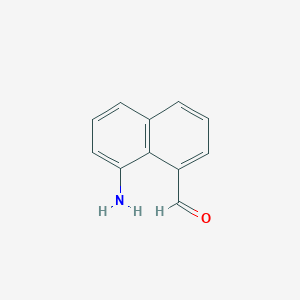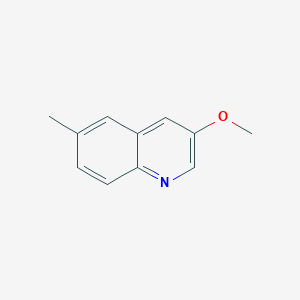
5-Fluoro-2-methylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Fluoro-2-methylquinolin-8-ol involves the reaction of 2-amino-4-fluorophenol with crotonaldehyde in the presence of aqueous hydrochloric acid and toluene. The mixture is heated under reflux for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. These methods are designed to be scalable and efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methylquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinolines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it valuable in biological research.
Medicine: It is investigated for its potential use in developing new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, catalysts, and materials
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Fluoro-2-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring enhances its reactivity and biological activity compared to other fluorinated quinolines .
Propiedades
Fórmula molecular |
C10H8FNO |
|---|---|
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
5-fluoro-2-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 |
Clave InChI |
YMDMCOFPYPOKJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)







![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
![1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine](/img/structure/B15071429.png)
![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)


